molecular formula C12H10N4O3 B3719907 3-nitro-N'-(1H-pyrrol-2-ylmethylene)benzohydrazide CAS No. 119034-11-6

3-nitro-N'-(1H-pyrrol-2-ylmethylene)benzohydrazide

Cat. No.: B3719907
CAS No.: 119034-11-6
M. Wt: 258.23 g/mol
InChI Key: FUPAWSGZKUYSQL-RIYZIHGNSA-N
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Description

3-nitro-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide is an organic compound with the molecular formula C₁₂H₁₀N₄O₃ It is a derivative of benzohydrazide, featuring a nitro group and a pyrrole moiety

Properties

IUPAC Name

3-nitro-N-[(E)-1H-pyrrol-2-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3/c17-12(15-14-8-10-4-2-6-13-10)9-3-1-5-11(7-9)16(18)19/h1-8,13H,(H,15,17)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPAWSGZKUYSQL-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119034-11-6
Record name Benzoic acid, 3-nitro-, (1H-pyrrol-2-ylmethylene)hydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119034116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide typically involves the condensation reaction between 3-nitrobenzohydrazide and pyrrole-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the condensation, and the product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for 3-nitro-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Conversion to nitroso or amino derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

3-nitro-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 3-nitro-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide involves its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The pyrrole moiety can facilitate binding to specific proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-nitrobenzohydrazide: Lacks the pyrrole moiety, making it less versatile in biological applications.

    Pyrrole-2-carbaldehyde: Lacks the nitrobenzohydrazide structure, limiting its reactivity.

Uniqueness

3-nitro-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide is unique due to the presence of both the nitrobenzohydrazide and pyrrole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for diverse applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-nitro-N'-(1H-pyrrol-2-ylmethylene)benzohydrazide
Reactant of Route 2
3-nitro-N'-(1H-pyrrol-2-ylmethylene)benzohydrazide

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